Cas no 97749-24-1 (5-Fluoro-D-tryptophan)

5-Fluoro-D-tryptophan is a fluorinated derivative of D-tryptophan, a non-natural enantiomer of the essential amino acid tryptophan. The incorporation of a fluorine atom at the 5-position of the indole ring enhances its stability and alters its electronic properties, making it valuable in biochemical and pharmaceutical research. This compound is particularly useful in studies involving enzyme mechanisms, protein labeling, and metabolic pathway analysis due to its resistance to enzymatic degradation and distinct spectroscopic characteristics. Its chiral purity and structural modification also facilitate investigations into stereospecific biological processes. 5-Fluoro-D-tryptophan serves as a versatile tool for probing protein structure-function relationships and developing fluorinated bioactive molecules.
5-Fluoro-D-tryptophan structure
5-Fluoro-D-tryptophan structure
商品名:5-Fluoro-D-tryptophan
CAS番号:97749-24-1
MF:C11H11FN2O2
メガワット:222.215646028519
MDL:MFCD06797666
CID:801346

5-Fluoro-D-tryptophan 化学的及び物理的性質

名前と識別子

    • D-Tryptophan, 5-fluoro-
    • 5-Fluoro-D-tryptophan
    • D-5-Fluorotryptophan
    • 5-Fluoro-D-tryptophan (ACI)
    • D
    • (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
    • MDL: MFCD06797666
    • インチ: 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
    • InChIKey: INPQIVHQSQUEAJ-SECBINFHSA-N
    • ほほえんだ: C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O

計算された属性

  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.442±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(4.4 g/l)(25ºC)、

5-Fluoro-D-tryptophan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC904537-250mg
5-Fluoro-D-tryptophan
97749-24-1 97%
250mg
£270.00 2025-02-22
eNovation Chemicals LLC
Y1252299-250mg
D-Tryptophan, 5-fluoro-
97749-24-1 95%
250mg
$195 2024-06-06
Apollo Scientific
PC904537-500mg
5-Fluoro-D-tryptophan
97749-24-1 97%
500mg
£405.00 2025-02-22
TRC
F870075-100mg
5-Fluoro-D-tryptophan
97749-24-1
100mg
$ 135.00 2022-06-04
Alichem
A199007454-10g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
10g
$3657.53 2023-08-31
abcr
AB509944-100 mg
5-Fluoro-D-tryptophan
97749-24-1
100MG
€163.00 2022-06-09
TRC
F870075-10mg
5-Fluoro-D-tryptophan
97749-24-1
10mg
$ 50.00 2022-06-04
eNovation Chemicals LLC
Y1252299-100mg
D-Tryptophan, 5-fluoro-
97749-24-1 í¦98%(HPLC,Chiralpurity)
100mg
$310 2023-05-17
Alichem
A199007454-25g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
25g
$6566.00 2023-08-31
1PlusChem
1P00IKFW-250mg
D-Tryptophan, 5-fluoro-
97749-24-1 95%
250mg
$271.00 2024-04-19

5-Fluoro-D-tryptophan 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, China, 1987, 30(1), 13-21

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Water ;  -5 °C; 4 h, rt
2.1 Reagents: Dimethyl sulfate ,  Sodium ethoxide Solvents: Ethanol ;  0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
リファレンス
Preparation method of halotryptophan
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Water ;  12 h, pH 7.5, rt
1.2 Reagents: Methanol ;  rt
リファレンス
Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Benzene
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
4.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
6.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, China, 1987, 30(1), 13-21

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ,  Sodium ethoxide Solvents: Ethanol ;  0 - 20 °C; 20 h, 20 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
リファレンス
Preparation method of halotryptophan
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
3.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
5.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

5-Fluoro-D-tryptophan Raw materials

5-Fluoro-D-tryptophan Preparation Products

5-Fluoro-D-tryptophan 関連文献

5-Fluoro-D-tryptophanに関する追加情報

5-Fluoro-D-Tryptophan: A Comprehensive Overview

The compound with CAS No. 97749-24-1, commonly referred to as 5-Fluoro-D-Tryptophan, is a fluorinated derivative of the essential amino acid tryptophan. This compound has garnered significant attention in the fields of neuroscience, pharmacology, and medicinal chemistry due to its unique properties and potential therapeutic applications. In this article, we will delve into the structural characteristics, biological functions, and recent advancements in research related to 5-Fluoro-D-Tryptophan.

5-Fluoro-D-Tryptophan is a chiral molecule with a fluorine atom substituted at the fifth position of the indole ring of tryptophan. This substitution introduces distinct chemical and biological properties compared to its parent compound. The D-enantiomer specifically refers to the configuration of the amino acid, where the carboxyl group is on the right side of the chiral center. This stereochemistry plays a crucial role in determining the compound's interactions with biological systems.

Recent studies have highlighted the role of 5-Fluoro-D-Tryptophan in modulating neurotransmitter synthesis, particularly serotonin (5-hydroxytryptamine). Serotonin is a key neurotransmitter involved in regulating mood, appetite, sleep, and cognitive functions. The incorporation of fluorine at the fifth position of tryptophan enhances its ability to cross the blood-brain barrier, making it a promising candidate for therapeutic interventions targeting central nervous system disorders.

One of the most exciting developments involving 5-Fluoro-D-Tryptophan is its potential as a precursor for selective serotonin reuptake inhibitors (SSRIs). By modifying tryptophan's structure, researchers have been able to design molecules that exhibit enhanced bioavailability and selectivity for serotonin transporters. This advancement could lead to the development of novel antidepressant medications with fewer side effects compared to current treatments.

In addition to its role in neurotransmitter synthesis, 5-Fluoro-D-Tryptophan has shown promise in neuroprotective applications. Preclinical studies have demonstrated that this compound can mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings underscore the importance of further research into its mechanisms of action and efficacy in vivo.

The synthesis of 5-Fluoro-D-Tryptophan involves a multi-step process that includes fluorination reactions and stereochemical control to ensure the correct configuration of the D-enantiomer. Researchers have employed various methodologies, including enzymatic resolutions and asymmetric synthesis, to optimize the production process. These advancements have significantly improved the yield and purity of 5-Fluoro-D-Tryptophan, making it more accessible for large-scale studies.

From a pharmacokinetic perspective, 5-Fluoro-D-Tryptophan exhibits favorable absorption profiles, which contribute to its efficacy as a therapeutic agent. Studies have shown that it achieves significant concentrations in brain tissue following oral administration, indicating its potential for use in treating central nervous system disorders. Furthermore, its metabolic stability has been evaluated in preclinical models, revealing minimal off-target effects and acceptable toxicity profiles.

Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 5-Fluoro-D-Tryptophan's therapeutic potential. For instance, clinical trials are currently underway to assess its efficacy in treating major depressive disorder (MDD). Early results suggest that it may offer advantages over existing treatments by providing rapid onset of action and reduced risk of tolerance development.

Beyond its therapeutic applications, 5-Fluoro-D-Tryptophan has also found utility as a research tool in neurobiology. Its ability to selectively modulate serotonin pathways makes it an invaluable compound for studying neurotransmitter dynamics under various experimental conditions. Researchers have utilized it to investigate the molecular mechanisms underlying mood regulation and cognitive processing, contributing significantly to our understanding of brain function.

In conclusion, 5-Fluoro-D-Tryptophan represents a groundbreaking advancement in amino acid chemistry with profound implications for neuroscience and drug development. Its unique structural features, coupled with promising preclinical results, position it as a leading candidate for addressing unmet medical needs in mental health and neurodegenerative diseases. As research continues to unfold, we can anticipate further breakthroughs that will solidify its role as a cornerstone in modern medicine.

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